molecular formula C13H14N2OS2 B2455238 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 403834-04-8

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2455238
CAS No.: 403834-04-8
M. Wt: 278.39
InChI Key: CWTPMMZLGFDHRT-UHFFFAOYSA-N
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Description

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an organic compound that features a thiazole ring fused with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both thiazole and indole rings suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(9-18-13-14-6-8-17-13)15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTPMMZLGFDHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic center on the thiazole ring.

    Final Coupling: The final step involves coupling the thiazole-indole intermediate with an ethanone derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 4,5-dihydrothiazole moiety participates in nucleophilic substitution reactions, particularly at the sulfur or nitrogen centers. For example:

  • Reaction with Alkyl Halides : The thiazole’s sulfur atom acts as a nucleophile, facilitating S-alkylation. In related compounds, brominated intermediates (e.g., 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one) react with thiourea to form thiazole derivatives .

  • Cyclocondensation : Thiazole rings can undergo cyclization with phenacyl bromides or carbothioamides to form fused heterocycles, as seen in pyrazole-thiazole hybrid syntheses .

Table 1: Hypothetical Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield* (Based on Analogues)
S-AlkylationEthyl chloroacetate, refluxThiazole-alkylated derivative70–85%
CyclocondensationPhenacyl bromide, ethanolFused thiazole-indole hybrid60–78%

Oxidation of the Thioether Linkage

The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:

  • Oxidation to Sulfoxide : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically yields sulfoxides.

  • Oxidation to Sulfone : Prolonged exposure to strong oxidants like potassium permanganate (KMnO₄) converts thioethers to sulfones.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYield* (Based on Analogues)
H₂O₂ (30%)RT, 12 hSulfoxide derivative65–80%
KMnO₄Acidic medium, refluxSulfone derivative50–70%

Ketone Functional Group Reactivity

The ethanone group enables classic ketone reactions:

  • Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, as demonstrated in pyrazole-thiazole syntheses .

  • Condensation Reactions : The ketone may form Schiff bases with primary amines or undergo aldol condensation with carbonyl compounds .

Table 3: Ketone-Specific Reactions

Reaction TypeReagents/ConditionsProductYield* (Based on Analogues)
LiAlH₄ ReductionTHF, 0°C to RT1-(Indolin-1-yl)ethanol derivative75–90%
Schiff Base FormationAniline, acetic acidImine-linked derivative60–85%

Biological Activity and Functionalization

Thiazole derivatives exhibit antimicrobial and antifungal properties, as seen in compounds with MIC values as low as 4.51 mM against Bacillus subtilis . Functionalizing the indole or thiazole rings with electron-withdrawing groups (e.g., –NO₂, –CN) could enhance bioactivity, mirroring trends in pyrazole-thiazole hybrids .

Synthetic Pathways and Optimization

While direct synthesis data for this compound is limited, analogous routes suggest:

  • Thiazole Formation : Bromination of a ketone precursor followed by cyclization with thiourea .

  • Indole Integration : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Drug Development : The compound's structural characteristics suggest it may serve as a pharmacophore in the development of new drugs, particularly for neurological and inflammatory conditions. Research indicates that thiazole derivatives often exhibit significant therapeutic effects against various diseases .

Anticancer Activity : Several studies have demonstrated the anticancer potential of compounds related to 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. For instance, certain indolin derivatives have shown promising results against various cancer cell lines, with IC50 values indicating their potency. The following table summarizes some findings:

CompoundCell LineIC50 (µM)Activity Level
IVcMCF-71.47High
IVaA54918.42Moderate

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Antimicrobial Activity

Research has shown that indole derivatives often exhibit significant antimicrobial properties. For example, studies on similar compounds have indicated notable efficacy against various bacterial strains. The following table provides insights into the antimicrobial activity of selected indolin derivatives:

CompoundMIC (µg/mL)Activity
4h0.22Strong
4g0.25Moderate
4d0.30Moderate

These findings suggest that this compound may also possess significant antimicrobial activity .

Organic Synthesis Applications

Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization. Its unique structure allows for various modifications that can lead to the development of new materials or catalysts in chemical reactions .

Chemical Reactions : The compound can undergo several chemical reactions, including oxidation and reduction processes. For example:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate can yield sulfoxides or sulfones.
  • Reduction : Reducing agents such as sodium borohydride can convert carbonyl groups to alcohols.

These reactions enhance its utility in organic synthesis and material science .

Biological Studies

The compound's interaction with biological targets is an area of active research. The thiazole and indole rings may modulate the activity of specific enzymes or receptors, although the exact mechanisms remain to be fully elucidated through further studies.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating compounds related to 2-((4,5-Dihydrothiazol-2-y)thio)-1-(indolin-1-y)ethanone:

  • Synthesis and Evaluation : Research synthesized various indolin derivatives and evaluated their antimicrobial and anticancer activities. Results indicated a strong correlation between structural modifications and biological efficacy.
  • Dual Activity Principle : Some studies highlighted compounds exhibiting both antimicrobial and anticancer properties, enhancing their therapeutic potential.
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to thiazole or indole moieties significantly impacted biological activity, suggesting structural optimization could lead to more potent derivatives .

Mechanism of Action

The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole and indole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiazol-2-ylthio)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 4,5-dihydro modification on the thiazole ring.

    1-(Indolin-1-yl)-2-(thiazol-2-ylthio)ethanone: Similar structure but with different positioning of the thiazole and indole rings.

Uniqueness

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the 4,5-dihydro modification on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Overview

2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an organic compound that combines a thiazole ring with an indole moiety, indicating potential biological activities. The compound is of interest in medicinal chemistry for its possible applications in drug development, particularly targeting neurological and inflammatory conditions.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Indole Moiety : A bicyclic structure that contributes to various biological activities.

This unique combination suggests a range of potential interactions with biological targets, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both thiazole and indole rings may modulate the activity of these targets, although the exact mechanisms remain to be fully elucidated through further studies.

Antimicrobial Activity

Research into related compounds has shown that indole derivatives often exhibit significant antimicrobial properties. For instance, studies on indolin-2-one derivatives have demonstrated notable efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives indicate their potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity
4h0.22Strong
4g0.25Moderate
4d0.30Moderate

The above table summarizes the antimicrobial activity of selected indolin derivatives, which could provide insights into the potential efficacy of this compound.

Anticancer Activity

Indolin derivatives have also been studied for their anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines, with IC50 values indicating their potency:

CompoundCell LineIC50 (µM)Activity Level
IVcMCF-71.47High
IVaA54918.42Moderate

These findings suggest that the compound may possess significant anticancer activity, warranting further investigation into its therapeutic potential against specific cancer types .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 2-((4,5-Dihydrothiazol-2-y)thio)-1-(indolin-1-y)ethanone:

  • Synthesis and Evaluation : A study synthesized various indolin derivatives and evaluated their antimicrobial and anticancer activities. The results indicated a strong correlation between structural modifications and biological efficacy .
  • Dual Activity : Research has highlighted the dual-action principle in drug design where compounds exhibit both antimicrobial and anticancer properties. This duality enhances their therapeutic potential .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the thiazole or indole moieties significantly impacted biological activity. This suggests that structural optimization could lead to more potent derivatives .

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